Wattersiixanthone A

Description

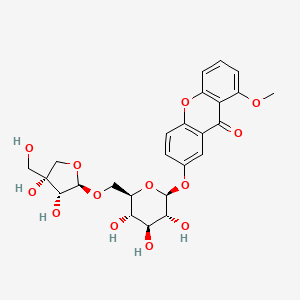

Wattersiixanthone A is a novel xanthone derivative recently isolated through chemical investigation of natural sources. Based on structural elucidation via spectral data, it has been identified as 1,8-dihydroxy-4,5,6,7-tetramethoxyxanthone (compound 2 in the referenced study) . Xanthones are a class of oxygenated heterocyclic compounds known for diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This compound distinguishes itself through its unique substitution pattern, featuring two hydroxyl groups at positions 1 and 8 and four methoxy groups at positions 4, 5, 6, and 7.

Properties

Molecular Formula |

C25H28O13 |

|---|---|

Molecular Weight |

536.5 g/mol |

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-1-methoxyxanthen-9-one |

InChI |

InChI=1S/C25H28O13/c1-33-14-3-2-4-15-17(14)18(27)12-7-11(5-6-13(12)37-15)36-23-21(30)20(29)19(28)16(38-23)8-34-24-22(31)25(32,9-26)10-35-24/h2-7,16,19-24,26,28-32H,8-10H2,1H3/t16-,19-,20+,21-,22+,23-,24-,25-/m1/s1 |

InChI Key |

WKNUCCYIYBTPQS-AXEGIZQFSA-N |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O |

Synonyms |

wattersii-xanthone A wattersiixanthone A |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reactivity Profile of Xanthones

Xanthones are aromatic oxygenated heterocycles with a dibenzo-γ-pyrone structure. Their reactivity is influenced by:

-

Electrophilic substitution patterns at positions C-1, C-3, and C-6 due to electron-rich aromatic rings.

-

Nucleophilic attack at carbonyl groups (C-9) and hydroxylation sites.

-

Oxidative transformations , particularly in polyhydroxylated derivatives.

Key Reaction Pathways:

| Reaction Type | Typical Reagents/Conditions | Observed Products |

|---|---|---|

| O-Methylation | CH₃I, K₂CO₃, DMF | Methoxy-substituted xanthones |

| Hydroxylation | H₂O₂, Fe(II) catalysts | Polyhydroxylated derivatives |

| Glycosylation | Acetylated sugars, BF₃·Et₂O | Glycosides (e.g., C-3 or C-6) |

| Oxidative dimerization | Mn(OAc)₃, acidic conditions | Bixanthones or coupled products |

Mechanistic Analysis

-

URVA (Unified Reaction Valley Approach) : Combines reaction path Hamiltonian (RPH) and curvature coupling constants to dissect reaction phases (e.g., preparation, transition state, product adjustment).

-

Electrochemical Modulation : Applying surface potential (e.g., ±200 mV) can amplify reaction rates by 10⁵× in thermochemical processes, critical for low-yield transformations.

Kinetic and Optimization Strategies

Hypothetical Reaction Pathways for Wattersiixanthone A

Assuming structural similarity to common xanthones, the following reactions are plausible:

Oxidative Coupling

-

Reagents : Mn(OAc)₃, acetic acid.

-

Mechanism : Radical-mediated dimerization at C-8 or C-10 positions.

-

Outcome : Formation of bixanthones with enhanced bioactivity .

Enzymatic Functionalization

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Xanthones

Structural Comparison

Wattersiixanthone A belongs to a family of polyoxygenated xanthones. Below is a comparative analysis of its structure with four related compounds from the same study :

| Compound Name | Hydroxyl Positions | Methoxy Positions | Number of Methoxy Groups | Molecular Formula* | Molecular Weight* |

|---|---|---|---|---|---|

| 1,8-Dihydroxy-4,6-dimethoxyxanthone (1) | 1, 8 | 4, 6 | 2 | C₁₅H₁₂O₆ | 288.25 g/mol |

| This compound (2) | 1, 8 | 4, 5, 6, 7 | 4 | C₁₇H₁₆O₈ | 348.31 g/mol |

| 1,8-Dihydroxy-4,5,6-trimethoxyxanthone (3) | 1, 8 | 4, 5, 6 | 3 | C₁₆H₁₄O₇ | 318.28 g/mol |

| 1,8-Dihydroxy-4,6,7-trimethoxyxanthone (4) | 1, 8 | 4, 6, 7 | 3 | C₁₆H₁₄O₇ | 318.28 g/mol |

| 1-Hydroxy-4,5,6,7,8-pentamethoxyxanthone (5) | 1 | 4, 5, 6, 7, 8 | 5 | C₁₈H₁₈O₉ | 378.33 g/mol |

*Molecular formulas and weights are inferred based on substitution patterns and xanthone core structure (C₁₃H₈O₂).

Key Observations:

Methoxy Group Density: this compound (4 methoxy groups) occupies an intermediate position between the dimethoxy (compound 1) and pentamethoxy (compound 5) analogs.

Hydroxyl Group Distribution : Unlike compound 5, which retains only one hydroxyl group, this compound preserves two hydroxyls, which may contribute to hydrogen-bonding interactions in biological systems.

Positional Isomerism : Compounds 3 and 4 are structural isomers, differing in methoxy placement (positions 5 vs. 7). This compound combines both positions, suggesting synergistic electronic effects.

Physicochemical Properties

While explicit solubility data for this compound is unavailable in the provided evidence, xanthones generally exhibit solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate . The high methoxy content in this compound likely increases its solubility in non-polar solvents compared to less-substituted analogs like compound 1.

Research Implications

The structural variations among these xanthones highlight the importance of substitution patterns in modulating bioactivity. For example:

- Antioxidant Potential: Hydroxyl groups at positions 1 and 8 are critical for radical scavenging, as seen in compound 1 . This compound retains these groups, suggesting retained or enhanced antioxidant capacity.

- Enzymatic Interactions : Methoxy groups at positions 5 and 7 (unique to this compound) may influence binding to enzymes like cytochrome P450, altering metabolic stability .

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Wattersiixanthone A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography or HPLC. Characterization requires spectroscopic

- UV-Vis : To identify xanthone-specific absorption bands (e.g., 240–260 nm and 300–350 nm).

- NMR (1D/2D) : For structural elucidation (e.g., COSY, HSQC, HMBC to confirm substituents).

- HRMS : To verify molecular formula.

- Purity Validation : HPLC with >95% purity threshold for novel derivatives .

- Reproducibility : Detailed experimental protocols (solvent ratios, column packing materials, gradient conditions) must be included in supplementary data to enable replication .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize targets linked to xanthones (e.g., anticancer: topoisomerase inhibition; antimicrobial: membrane disruption assays).

- Dose-Response Curves : Use IC50/EC50 values with at least three biological replicates.

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO solubility validation).

- Data Reporting : Tabulate raw data (e.g., inhibition percentages) alongside statistical analyses (SD/SEM) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Source Analysis : Compare extraction methods (e.g., plant subspecies, geographical variations affecting metabolite profiles).

- Assay Conditions : Scrutinize differences in cell lines (e.g., HeLa vs. MCF-7 responsiveness), incubation times, or solvent concentrations.

- Statistical Rigor : Apply ANOVA or Tukey’s HSD test to evaluate significance of conflicting results.

- Meta-Analysis : Use systematic reviews to identify trends (e.g., higher efficacy in Gram-positive vs. Gram-negative bacteria) .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Retrosynthetic Planning : Focus on xanthone core formation via Friedel-Crafts acylation or Ullmann coupling.

- Functional Group Compatibility : Protect hydroxyl groups during oxidation steps (e.g., TBDMS protection).

- Yield Optimization : Screen catalysts (e.g., Pd/C vs. Ni for coupling reactions) and solvents (DMF vs. THF).

- SAR Validation : Synthesize analogs with modified substituents (Table 1).

Table 1 : Example Synthetic Routes and Yields

| Position Modified | Reaction Conditions | Yield (%) | Bioactivity (IC50 μM) |

|---|---|---|---|

| C-3 OH | TBDMS protection, Pd-mediated coupling | 62 | 12.4 ± 1.2 |

| C-6 OCH3 | Methanol/BF3 etherate | 45 | 18.9 ± 2.1 |

| . |

Q. How can multi-omics approaches (e.g., metabolomics, transcriptomics) elucidate this compound’s mechanism of action?

- Methodological Answer :

- Integration Workflow :

Metabolomics : LC-MS/MS to identify endogenous metabolite changes post-treatment.

Transcriptomics : RNA-seq to map differentially expressed genes (e.g., apoptosis-related pathways).

Network Pharmacology : Use tools like STRING or Cytoscape to link targets (e.g., Bcl-2, caspase-3).

- Data Cross-Validation : Apply Pearson correlation to align metabolite shifts with gene expression profiles .

Q. What ethical and collaborative frameworks ensure rigorous data sharing in this compound research?

- Methodological Answer :

- Data Repositories : Deposit raw spectra (NMR, MS) in public databases (e.g., GNPS, MetaboLights).

- Collaboration Agreements : Define data ownership and authorship criteria upfront (e.g., ICJME guidelines).

- Ethical Compliance : Disclose conflicts of interest and obtain ethics approval for biological sampling .

Future Directions & Unresolved Challenges

Q. What computational tools can predict this compound’s pharmacokinetics and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II for bioavailability, hepatotoxicity, and CYP450 inhibition.

- Molecular Dynamics : Simulate binding stability with targets (e.g., GROMACS for protein-ligand interactions).

- Validation : Compare in silico results with in vivo PK/PD studies in rodent models .

Q. How can researchers standardize protocols for this compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitor degradation via HPLC.

- Light Sensitivity : Use amber vials and UV-vis spectroscopy to quantify photodegradation products.

- Reporting Standards : Follow ICH Q1A(R2) guidelines for data documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.